7-(2-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Description
The compound “7-(2-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione” is a purine derivative. Purines are biologically significant molecules that are part of many biochemical processes. They are found in DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The 2-chloro-benzyl group could potentially be added using a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the purine ring, which is a fused ring system containing four nitrogen atoms and two carbonyl groups. The 2-chloro-benzyl and mercapto (-SH) groups would add further complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The mercapto group (-SH) is a good nucleophile and can participate in substitution reactions. The chloro group on the benzyl moiety could also be displaced by a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -SH and C=O could increase its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQAJZQREZFOLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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